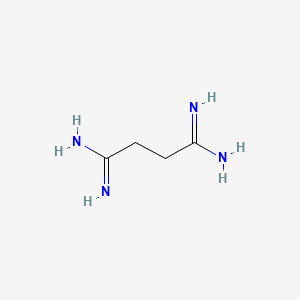

Butanebis(imidamide)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N4 |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

butanediimidamide |

InChI |

InChI=1S/C4H10N4/c5-3(6)1-2-4(7)8/h1-2H2,(H3,5,6)(H3,7,8) |

InChI Key |

ZEXBMKRKNORGLI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=N)N)C(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butanebis Imidamide

Retrosynthetic Analysis and Strategic Disconnections for 1,4-Butane-Linked Di-Amidine Systems

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.comdeanfrancispress.comamazonaws.com It involves breaking down the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections." airitilibrary.comamazonaws.comdeanfrancispress.com For a symmetrical molecule like Butanebis(imidamide), this process is particularly insightful.

The most logical disconnections for Butanebis(imidamide) are the carbon-nitrogen (C-N) bonds of the two amidine groups. This is a common and effective strategy for molecules containing heteroatoms. amazonaws.combham.ac.uk This disconnection leads to a key precursor, a four-carbon difunctional molecule, and a source of ammonia (B1221849).

Key Strategic Disconnections:

C-N Bond Disconnection: This is the most common and logical approach for amidine synthesis. Breaking the C-N bonds of both amidine groups in Butanebis(imidamide) points towards two primary synthetic pathways starting from precursors with the butane-1,4-dicarbonyl skeleton already in place.

Pathway A (From Dinitrile): This disconnection suggests a synthon equivalent to a dinitrile, specifically Butane-1,4-dinitrile (also known as adiponitrile). The forward reaction would then involve the addition of ammonia or an ammonia equivalent to the nitrile groups. This is a highly convergent and atom-economical approach.

Pathway B (From other Carboxylic Acid Derivatives): Alternatively, the disconnection could lead to other carboxylic acid derivatives like diacyl chlorides or diesters. However, the conversion of these functional groups to amidines is often less direct than the dinitrile route.

C-C Bond Disconnection: While less common for this type of molecule, a disconnection of the central C2-C3 bond of the butane (B89635) chain could be considered. This would lead to two-carbon fragments containing a single amidine precursor. However, the subsequent C-C bond formation to link these fragments would likely be more complex and lower yielding than building upon a pre-existing four-carbon chain.

Based on this analysis, the most strategically sound and efficient synthetic routes are those that originate from a C4 difunctional precursor, with Butane-1,4-dinitrile being the most promising starting material.

Contemporary Approaches to Butanebis(imidamide) Synthesis

Modern synthetic chemistry offers several methods for the preparation of diamidines. These approaches often focus on efficiency, yield, and increasingly, on sustainability.

The most established and direct route to aliphatic diamidines like Butanebis(imidamide) is from the corresponding dinitrile. This transformation can be achieved through several methods, most notably the Pinner reaction and its variations.

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an imino ether hydrochloride salt (a Pinner salt). This intermediate is then isolated and reacted with ammonia to yield the amidine.

Generalized Reaction Scheme:

Formation of Bis(imino ether) salt: NC-(CH₂)₄-CN + 2 R-OH + 2 HCl → [H₂N⁺=C(OR)-(CH₂)₄-C(OR)=N⁺H₂]·2Cl⁻

Ammonolysis to form Bis(amidine): [H₂N⁺=C(OR)-(CH₂)₄-C(OR)=N⁺H₂]·2Cl⁻ + excess NH₃ → H₂N(HN=)C-(CH₂)₄-C(=NH)NH₂ + 2 R-OH + 2 NH₄Cl

| Method | Key Reagents | Intermediate | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pinner Reaction | Butane-1,4-dinitrile, Alcohol (e.g., Ethanol), HCl, Ammonia | Bis(imino ether) hydrochloride | Anhydrous, low temperature for salt formation; subsequent ammonolysis | Well-established, reliable for many substrates | Requires isolation of intermediate, stoichiometric acid use |

| Lewis Acid Catalyzed Amination | Butane-1,4-dinitrile, Ammonia source | Metal-nitrile complex | High temperature/pressure, catalysts like AlCl₃, ZnCl₂. mdpi.comnih.gov | More direct, potentially higher atom economy | Harsh conditions, stoichiometric catalyst often needed. nih.gov |

| Transition Metal Catalysis | Butane-1,4-dinitrile, Ammonia source | Catalytic cycle intermediate | Catalysts like Cu, Yb amides. mdpi.comorganic-chemistry.org | Milder conditions possible, catalytic amounts of metal | Catalyst cost and removal can be an issue |

An alternative synthetic strategy involves building the amidine functionalities onto a pre-formed butane backbone using 1,4-dihaloalkanes, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, as the starting material. This route is generally less direct than the dinitrile method.

A plausible, though multi-step, approach would involve:

Dicyanation: Converting the 1,4-dihaloalkane to Butane-1,4-dinitrile via nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). This effectively transforms the problem into the one described in section 2.2.1. Br-(CH₂)₄-Br + 2 NaCN → NC-(CH₂)₄-CN + 2 NaBr

Synthesis via Guanidine-type Reagents: A more direct, albeit complex, route could involve the reaction of the 1,4-dihaloalkane with a reagent that already contains the pre-formed amidine core. However, this can be challenging due to the potential for oligomerization and side reactions.

While feasible, the synthesis from 1,4-dihaloalkanes is often less favored due to the toxicity of cyanide reagents in the dicyanation step and the potential for more side products compared to starting with the readily available dinitrile.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukresearchgate.net In the context of Butanebis(imidamide) synthesis, these principles can be applied in several ways:

Alternative Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Research into amidine synthesis has explored the use of greener solvents like 2-MeTHF or CPME, and in some cases, solvent-free conditions. researchgate.netrsc.org

Catalysis: Replacing stoichiometric reagents (like strong acids in the Pinner reaction) with catalytic alternatives is a core green chemistry principle. ucl.ac.uk The use of transition metal catalysts or organocatalysts can reduce waste and allow for milder reaction conditions. mdpi.comnih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is crucial. The direct addition of ammonia to a dinitrile is highly atom-economical.

Enzymatic Methods: While less common for amidine synthesis, biocatalysis offers a highly sustainable route for many chemical transformations, often proceeding under mild conditions in aqueous media. nih.gov Research in this area could provide future green pathways to diamidines.

| Principle | Conventional Approach | Greener Alternative | Potential Benefit |

|---|---|---|---|

| Solvent Choice | Anhydrous ethers, chlorinated solvents | 2-MeTHF, CPME, solvent-free conditions. researchgate.netrsc.org | Reduced environmental impact and toxicity |

| Reagent Stoichiometry | Stoichiometric strong acids (e.g., HCl) | Catalytic amounts of Lewis acids or transition metals. mdpi.com | Significant reduction in inorganic waste |

| Energy Consumption | High temperatures/pressures for direct amination | Catalytic methods that lower activation energy | Lower energy costs and carbon footprint |

| Reaction Pathway | Multi-step processes with intermediate isolation | One-pot syntheses | Reduced solvent use, time, and energy |

Exploration of Stereoselective and Regioselective Methodologies

For the parent molecule, Butanebis(imidamide), which is achiral and symmetrical, stereoselectivity is not a factor. However, if substituted derivatives were to be synthesized, stereoselective methods would become critical. For instance, the synthesis of chiral diamines often relies on starting from chiral precursors or using chiral catalysts to control the formation of new stereocenters. scispace.commdpi.com

Regioselectivity, the control of where a reaction occurs on a molecule, is a key consideration when using unsymmetrical starting materials. nih.govresearchgate.netnih.gov In the synthesis of the parent Butanebis(imidamide) from symmetrical precursors like Butane-1,4-dinitrile or 1,4-dihalobutane, regioselectivity is inherently controlled. However, if a related, unsymmetrical diamidine were the target, the choice of methodology would be crucial to ensure the amidine groups are formed at the desired positions. For example, palladium-catalyzed reactions have shown high regioselectivity in the formation of certain amides from alkenes, a principle that could be adapted to amidine synthesis. researchgate.net

Scale-Up Considerations and Process Optimization for Butanebis(imidamide) Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges that must be addressed through careful process optimization. aragen.commdpi.comrsc.org

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: A thorough understanding of reaction rates, equilibria, and heat flow is paramount. Exothermic reactions, such as the ammonolysis of Pinner salts, require efficient heat management systems on a large scale to prevent thermal runaways and ensure consistent product quality.

Mass Transfer: In heterogeneous reactions (e.g., involving a solid catalyst or immiscible liquids), the rate of mass transfer can become the limiting factor on a large scale. Efficient mixing and reactor design are critical to overcome these limitations.

Catalyst Selection and Lifecycle: For catalytic processes, the ideal industrial catalyst must be not only active and selective but also robust, easily separable from the product stream, and regenerable if possible. Catalyst cost and lifespan are major economic drivers.

Safety and Environmental Compliance: Handling reagents like anhydrous HCl, ammonia, or cyanide salts on an industrial scale requires stringent safety protocols and waste management systems to comply with environmental regulations.

Process optimization often employs Design of Experiments (DoE) methodologies to systematically vary reaction parameters (temperature, pressure, catalyst loading, reactant ratios) to identify the optimal conditions for maximizing yield, purity, and throughput while minimizing cost and waste. aragen.com

Elucidation of Butanebis Imidamide Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Butanebis(imidamide). It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environments in Butanebis(imidamide). In ¹H NMR, the protons of the butyl chain's methylene (B1212753) groups (CH₂) would appear as distinct signals, with their chemical shifts influenced by their proximity to the electron-withdrawing imidamide groups. The N-H protons of the imidamide groups would typically appear as broader signals due to quadrupole effects from the nitrogen atoms and potential chemical exchange.

In ¹³C NMR, the carbon atoms of the imidamide groups (C=N) would exhibit characteristic downfield shifts, typically in the range of 150-170 ppm, which is indicative of amidine carbons. The carbons of the butane (B89635) backbone would appear further upfield.

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of these signals. Techniques such as COSY (Correlation Spectroscopy) would reveal the connectivity between protons on adjacent carbon atoms in the butane chain. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This is crucial for confirming the assignment of the methylene groups and linking them to the terminal imidamide functionalities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butanebis(imidamide) in a Protic Solvent (Note: These are estimated values based on typical ranges for similar functional groups. Actual values can vary with solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=N (Imidamide) | - | 155 - 165 |

| α-CH₂ (adjacent to C=N) | 3.2 - 3.5 | 38 - 42 |

| β-CH₂ | 1.6 - 1.9 | 25 - 29 |

| N-H | 7.0 - 8.5 (broad) | - |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) is uniquely capable of probing the structure and dynamics of materials in their solid form. For Butanebis(imidamide), ssNMR can differentiate between crystalline and amorphous states. In a crystalline phase, the molecules adopt a regular, repeating arrangement, which results in sharper, more defined signals in the ssNMR spectrum. In contrast, amorphous phases lack long-range order, leading to a distribution of local environments and consequently, broader spectral lines.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids. By analyzing the chemical shifts and line widths in ¹³C CP/MAS spectra, one can assess the degree of crystallinity and identify the presence of different polymorphs (different crystalline forms) of Butanebis(imidamide).

Butanebis(imidamide) can undergo several dynamic processes, which can be studied using Dynamic NMR (DNMR) spectroscopy. One key process is the tautomeric exchange of protons between the nitrogen atoms of the imidamide group. This exchange can be either intramolecular or intermolecular.

Another significant dynamic feature is the conformational exchange resulting from rotation around the C-C single bonds of the butane backbone. This can lead to different spatial arrangements of the two imidamide groups relative to each other.

Variable Temperature (VT) NMR is a primary tool for these studies. At low temperatures, these exchange processes may be slow on the NMR timescale, resulting in separate signals for each conformer or tautomer. As the temperature is increased, the rate of exchange increases. When the exchange rate becomes comparable to the frequency difference between the signals, the signals broaden. At higher temperatures, if the exchange becomes sufficiently fast, the separate signals coalesce into a single, time-averaged signal. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters (such as the activation energy and equilibrium constants) for these dynamic processes.

Vibrational Spectroscopy Principles and Applications (Infrared and Raman)

The imidamide group, -C(=NH)NH₂, has several characteristic vibrational modes that serve as a spectroscopic signature. The most prominent of these is the C=N stretching vibration, which typically appears as a strong band in the IR spectrum between 1620 and 1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic nature of the rest of the molecule.

Other important vibrations include the N-H stretching modes, which are usually observed as a series of bands in the region of 3100-3500 cm⁻¹. The bending vibrations of the NH₂ group (scissoring) typically occur around 1580-1650 cm⁻¹, sometimes overlapping with the C=N stretch. The C-N single bond stretching vibration is found at lower frequencies, generally in the 1200-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the N-H and C=O (if present) stretches are often strong in the IR, C=N and C-C bond vibrations can be strong in the Raman spectrum, aiding in the comprehensive analysis of the molecular structure.

Table 2: Characteristic Vibrational Frequencies for the Imidamide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3100 - 3500 | Medium-Strong | Medium |

| C=N Stretch | 1620 - 1680 | Strong | Medium-Strong |

| NH₂ Scissoring | 1580 - 1650 | Medium-Strong | Weak |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

To accurately assign the observed vibrational bands in the IR and Raman spectra of Butanebis(imidamide), experimental data is often paired with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the optimized geometry of the molecule and its vibrational frequencies.

The process involves first building a computational model of the Butanebis(imidamide) molecule. The electronic structure and equilibrium geometry of this model are then calculated. Following this, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical method and for anharmonicity, thereby improving the agreement with experimental data.

By visualizing the atomic motions associated with each calculated vibrational mode, a definitive assignment of the experimental spectral bands can be made. This theoretical approach is invaluable for distinguishing between modes that are close in energy and for understanding the nature of complex vibrations that involve the motion of multiple atoms across the molecule.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone in the characterization of Butanebis(imidamide), offering insights into its molecular weight and the structural arrangement of its constituent atoms through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination Principles

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing its exact mass with high accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the unequivocal determination of a compound's molecular formula. For Butanebis(imidamide) (C4H10N4), the theoretical exact mass is calculated to be 114.090546336 Da. nih.gov Experimental determination via HRMS would be expected to yield a value in very close agreement, thereby confirming the molecular integrity of the synthesized compound. This technique is routinely applied in the characterization of novel compounds to validate their identity. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, which in turn reveals details about its structure. acs.org In an MS/MS experiment, precursor ions of Butanebis(imidamide) are selected and subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For bis-guanidino compounds, which are structurally related to Butanebis(imidamide), common fragmentation pathways involve the loss of neutral molecules such as ammonia (B1221849) or guanidine (B92328). nih.govresearchgate.net The fragmentation of doubly protonated bis-guanidine molecules has also been observed to proceed while maintaining the twofold charge. acs.org In the case of bis(guanylhydrazone) derivatives, the elimination of a neutral guanidine molecule is a major fragmentation channel. nih.gov The study of these fragmentation mechanisms, often supported by density functional theory (DFT) calculations, is crucial for confirming the connectivity of the atoms within the molecule. nih.govresearchgate.net For diamidines, the primary fragmentation sites are the amidine groups, with the core structure often remaining intact. researchgate.net The analysis of these fragmentation patterns provides a detailed structural fingerprint of Butanebis(imidamide).

X-ray Diffraction Methodologies for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Principles

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystal. arizona.edu This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

For derivatives of 1,4-butanediamine, single-crystal X-ray diffraction has been successfully used to determine their molecular structures. researchgate.netkoreascience.krkoreascience.krresearchgate.net These studies provide detailed information on the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the absolute configuration of the molecule. For example, in a study of N,N'-bis(3-chloro-2-methylsalicylidene)-1,4-butanediamine, the compound was found to crystallize in the triclinic space group Pī with specific unit cell dimensions. koreascience.krresearchgate.net Such analyses confirm the molecular structure and provide insights into intermolecular interactions within the crystal.

Table 1: Representative Crystallographic Data for a 1,4-Butanediamine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.6085(3) |

| b (Å) | 5.9747(3) |

| c (Å) | 5.9747(3) |

| α (°) | 83.889(4) |

| β (°) | 86.744(5) |

| γ (°) | 82.085(5) |

Data is for N,N'-bis(3-chloro-2-methylsalicylidene)-1,4-butanediamine, a related compound, as specific data for Butanebis(imidamide) is not available. koreascience.krresearchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis and Polymorphism Principles

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. creative-biostructure.com Instead of a single crystal, a powdered sample containing a multitude of small, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net

A key application of PXRD in pharmaceutical sciences is the identification and characterization of polymorphs—different crystalline forms of the same compound. creative-biostructure.comrigaku.com Polymorphs can exhibit different physicochemical properties, such as solubility and stability, which can impact the efficacy of a drug. americanpharmaceuticalreview.com PXRD patterns can distinguish between different polymorphic forms, and the technique can also be used to detect changes in the crystalline form under various conditions, such as temperature and humidity. rigaku.comresearchgate.net For Butanebis(imidamide), PXRD would be essential to identify any existing polymorphs and to ensure the desired crystalline form is consistently produced.

Computational Chemistry and Theoretical Modeling of Butanebis Imidamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. aimspress.com Methods like Density Functional Theory (DFT) and Ab Initio calculations provide deep insights into molecular structure and behavior. aps.orgnumberanalytics.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule and its behavior over time, especially in different environments, are crucial for understanding its function.

Prediction of Acid-Base Properties and Tautomerism

The imidamide functional group suggests that Butanebis(imidamide) can exhibit interesting acid-base chemistry and tautomerism. Computational methods are frequently used to predict pKa values and the relative stability of different tautomers. researchgate.netmdpi.comnih.govnih.gov However, no theoretical studies focused on quantifying the acidity constants or exploring the tautomeric equilibria specifically for Butanebis(imidamide) could be located in the scientific literature. scirp.org

Computational Methodologies for pKa Prediction of Imidamide Groups

The pKa value, which quantifies the acidity of a functional group, is a critical parameter influencing a molecule's behavior in solution. For the imidamide groups in Butanebis(imidamide), computational methods can offer reliable predictions. The prediction of pKa is fundamentally related to calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. osti.gov

A common and effective approach involves the use of a thermodynamic cycle that separates the free energy change in solution into gas-phase acidity and the solvation energies of the protonated and deprotonated species. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy differences. osti.govtorvergata.it Functionals such as B3LYP, PBE1PBE, and CAM-B3LYP, paired with appropriate basis sets like 6-311+G(d,p), are frequently employed for geometry optimization and energy calculations. torvergata.it

To account for the significant influence of the solvent, especially water, implicit (continuum) and explicit solvation models are used. rsc.org

Continuum Solvation Models: Models like the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) treat the solvent as a continuous dielectric medium. torvergata.it This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: This method involves including a number of explicit solvent molecules (microsolvation) around the solute. While computationally more demanding, this approach can more accurately model specific solute-solvent interactions, such as hydrogen bonding. Often, a hybrid approach combining a few explicit water molecules with a continuum model provides a balance of accuracy and computational cost. torvergata.it

Semi-empirical QM methods, such as AM1 and PM3, can also be used for pKa prediction, offering a faster but generally less accurate alternative to DFT. srce.hr These methods are often employed in isodesmic reactions, where the pKa is calculated relative to a chemically similar reference compound with a known experimental pKa, which helps in canceling systematic errors.

The accuracy of these computational methods varies. For amine and related nitrogen-containing functional groups, which share similarities with imidamides, DFT-based methods combined with appropriate solvation models typically achieve a root-mean-square error (RMSE) of 0.5 to 1.5 pKa units compared to experimental values.

Table 1: Representative Accuracy of Computational Methods for pKa Prediction of Nitrogenous Bases

| Method | Solvation Model | Typical RMSE (pKa units) | Reference |

|---|---|---|---|

| DFT (various functionals) | PCM/SMD | 0.5 - 1.5 | torvergata.itrsc.org |

| Semi-empirical (AM1, PM3) | COSMO/SMD | 1.0 - 2.0 | srce.hr |

This table presents typical accuracy ranges for computational methods based on studies of amines and related nitrogen-containing compounds. Specific accuracy for Butanebis(imidamide) would require dedicated calculations.

Energetics and Interconversion Pathways of Butanebis(imidamide) Tautomers

Butanebis(imidamide) can exist in different tautomeric forms due to the migration of protons between the nitrogen atoms of the imidamide groups. Tautomerism is a fundamental concept where isomers, known as tautomers, readily interconvert. mdpi.comtandfonline.com This process is often influenced by factors like solvent, temperature, and pH. chemeurope.com For Butanebis(imidamide), the primary tautomerism is of the amino-imino type, similar to the well-studied amide-imidic acid or amine-imine equilibria. chemeurope.comresearchgate.net

The principal tautomeric equilibrium for each imidamide group involves the migration of a proton from the amino (-NH2) group to the imino (=NH) nitrogen. This results in several possible tautomers for the entire molecule, including a symmetric amino-imino form and various imino-imino forms.

Computational studies on analogous acyclic amidines and related heterocycles using ab initio (MP2) and DFT methods consistently show that the amino tautomer is significantly more stable than the imino tautomer in the gas phase. researchgate.netwayne.edu The energy difference is typically in the range of 5-14 kJ/mol. researchgate.net This preference is attributed to the electronic structure and lone-pair interactions. psu.edu

The interconversion between tautomers proceeds via a transition state involving an intramolecular proton transfer. The activation energy for this process in the gas phase can be substantial, often exceeding 70 kcal/mol for related systems, making uncatalyzed interconversion a slow process. researchgate.net However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower this barrier by acting as a proton shuttle, facilitating the transfer through a lower-energy pathway. researchgate.netpsu.edu For example, water-assisted tautomerization can reduce the activation barrier by more than half compared to the gas-phase reaction. psu.edu

Table 2: Calculated Relative Free Energies for Tautomerism in Analogous Amidine/Imine Systems

| System | Tautomeric Reaction | Method | Phase | ΔG (kJ/mol) | Reference |

|---|---|---|---|---|---|

| 2-Amino-2-imidazoline | imino → amino | B3LYP/6-311+G(d,p) | Gas | -10.1 | researchgate.net |

| 2-Amino-2-thiazoline | imino → amino | B3LYP/6-311+G(d,p) | Gas | -10.1 | researchgate.net |

| Formamide | amide → imidic acid | MP2/6-31G* | Gas | +50.2 | wayne.edu |

This table shows calculated energy differences for tautomerization in model systems. A positive ΔG indicates the product tautomer is less stable. These values provide an estimate of the expected energetic landscape for Butanebis(imidamide).

Theoretical Insights into Intermolecular Interactions

In the condensed phase (liquid or solid), the properties and structure of Butanebis(imidamide) are dictated by a combination of intermolecular forces. Theoretical calculations are essential for dissecting these interactions and understanding how they drive molecular aggregation and crystal packing.

Hydrogen Bonding Networks in Butanebis(imidamide) Aggregates

The most significant intermolecular interaction for Butanebis(imidamide) is hydrogen bonding. The imidamide functional group contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). This dual functionality allows for the formation of extensive and robust hydrogen-bonding networks.

Computational studies on similar bis(amidine) molecules have shown that they form versatile networks of both inter- and intramolecular hydrogen bonds. kennesaw.eduresearchgate.net In aggregates of Butanebis(imidamide), molecules are expected to arrange themselves to maximize these favorable N-H···N interactions. This can lead to the formation of various supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. nih.goviucr.org The strength of a moderate N-H···N hydrogen bond typically falls in the range of 4–15 kcal/mol. acs.org

DFT calculations can be used to model these aggregates, from simple dimers to larger clusters, to determine their most stable geometries and calculate the interaction energies. mdpi.comresearchgate.net For example, DFT calculations on a dimer of a related bis(amidine) showed a significant stabilization energy of -27.7 kcal/mol, highlighting the strength of the hydrogen-bonding network. researchgate.net Molecular dynamics (MD) simulations can also be employed to study the dynamic nature of these hydrogen bond networks in solution or at finite temperatures, revealing how they influence conformational preferences and molecular recognition processes. nih.govmdpi.com

Van der Waals and Electrostatic Interactions in Condensed Phases

Van der Waals Interactions: These forces, comprising London dispersion forces, are attractive interactions arising from temporary fluctuations in electron density. mdpi.com They are non-directional and act between all atoms, providing a general cohesive force that helps to hold molecules together in a solid or liquid. For a molecule like Butanebis(imidamide), the cumulative effect of vdW interactions along the butyl chain and between the imidamide groups contributes significantly to the crystal lattice energy. Computational methods designed to study molecular crystals, such as DFT with dispersion corrections (e.g., DFT-D), are necessary to accurately capture these effects. arxiv.org

Electrostatic Interactions: The imidamide group possesses a significant dipole moment due to the difference in electronegativity between nitrogen and carbon, and the distribution of charge in the pi-system. This leads to electrostatic interactions between the permanent dipoles of neighboring molecules. In the solid state, molecules will arrange to optimize these attractive electrostatic interactions, which, along with hydrogen bonding, play a major role in determining the crystal packing motif. usc.eduresearchgate.net Theoretical studies on related nitrogen-containing molecular crystals have confirmed that electrostatic forces, in conjunction with vdW forces, are the primary interactions governing the cohesion of the crystal lattice. usc.eduresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Butanebis(imidamide) |

| 2-Amino-2-imidazoline |

| 2-Amino-2-thiazoline |

| Formamide |

Mechanistic Investigations of Butanebis Imidamide Reactivity

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of butanebis(imidamide), representing the cleavage of its C-N bonds, can be achieved under both acidic and basic conditions, typically requiring heat. masterorganicchemistry.com The mechanisms are analogous to those of amide hydrolysis but are generally slower. libretexts.org

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed amide hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen. masterorganicchemistry.comyoutube.com

Nucleophilic attack by water on the carbonyl carbon. libretexts.org

Proton transfer to the nitrogen atom.

Elimination of the amine leaving group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid.

Base-Catalyzed Hydrolysis:

In a basic medium, the hydrolysis of butanebis(imidamide) involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. chemistrysteps.com This results in the formation of a tetrahedral intermediate. libretexts.orgcatalysis.blog The subsequent elimination of the amino group as a poor leaving group is generally unfavorable but is driven forward under harsh conditions like high temperatures. chemistrysteps.com The reaction is practically irreversible as the resulting carboxylic acid is deprotonated by the strongly basic amine anion, forming a carboxylate salt. libretexts.orgchemistrysteps.com To obtain the final carboxylic acid product, a final acidification step is necessary. youtube.com

The general mechanism for base-catalyzed amide hydrolysis is:

Nucleophilic addition of the hydroxide ion to the carbonyl carbon. chemistrysteps.com

Elimination of the amine anion (a poor leaving group). chemistrysteps.com

Irreversible acid-base reaction between the carboxylic acid and the amine anion. chemistrysteps.com

Protonation of the carboxylate salt in a separate workup step to form the carboxylic acid. youtube.com

Nucleophilic Addition and Substitution Reactions at the Imidamide Carbon

The carbon atom within the imidamide functional group is electrophilic due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic attack. Nucleophilic addition reactions to the C=N double bond of an imidamide are similar to those observed for other imines. unizin.orgwikipedia.org

The reaction is typically initiated by the attack of a nucleophile on the carbon atom of the C=N double bond, leading to the formation of a tetrahedral intermediate. pharmaguideline.com In an acidic medium, the reaction can be catalyzed by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. masterorganicchemistry.com The stability of the resulting intermediate and the nature of the nucleophile and any substituents will determine the final product.

For instance, the addition of a Grignard reagent to an imine-like structure results in the formation of a new carbon-carbon bond, and subsequent hydrolysis yields a ketone or primary amine. wikipedia.orgyoutube.com Similarly, the addition of cyanide (CN⁻) can lead to the formation of α-aminonitriles. libretexts.org

Nucleophilic substitution at the imidamide carbon, while less common than addition, can occur if a suitable leaving group is present. The mechanism would likely proceed through an addition-elimination pathway, analogous to the hydrolysis of amides. masterorganicchemistry.com

Electrophilic Reactions at the Imidamide Nitrogen Centers

The nitrogen atoms in the butanebis(imidamide) molecule possess lone pairs of electrons, making them nucleophilic and thus susceptible to reaction with electrophiles. Electrophilic attack can occur at either of the nitrogen atoms. libretexts.orgalevelh2chemistry.com

Reactions with electrophiles such as alkyl halides or acyl chlorides could lead to N-alkylation or N-acylation, respectively. The mechanism of electrophilic aromatic substitution, while not directly applicable to the aliphatic butanebis(imidamide), provides a framework for understanding how electrophiles react with electron-rich centers. byjus.comlibretexts.org The reaction would involve the attack of the nitrogen's lone pair on the electrophile, forming a new bond and a positively charged nitrogen intermediate, which would then be neutralized. libretexts.org

The presence of two imidamide groups in butanebis(imidamide) means that multiple electrophilic additions are possible, leading to a variety of potential products depending on the stoichiometry and reaction conditions. The reactivity of the nitrogen centers can be influenced by steric hindrance and the electronic effects of the rest of the molecule.

Cyclization and Condensation Reactions Involving Butanebis(imidamide)

The structure of butanebis(imidamide), with two reactive imidamide groups at either end of a flexible butane (B89635) chain, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic compounds. The specific outcome of a cyclization reaction is dependent on the reaction conditions and the presence of other reagents.

For example, electrochemical methods can be employed to induce cyclization reactions involving imine-containing substrates. nsf.govresearchgate.net These reactions often proceed through radical or radical ion intermediates. researchgate.net Photochemical reactions can also generate radical intermediates that lead to cyclization. rsc.org

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also possible. Butanebis(imidamide) could potentially react with dicarbonyl compounds or other bifunctional molecules to form larger macrocyclic structures or polymers. The formation of 1,4-diaryl-1H-imidazoles through a tandem insertion-cyclization reaction of isocyanides highlights the potential for complex heterocyclic synthesis from related starting materials. organic-chemistry.org Mercury(II) salts have also been shown to mediate cyclization reactions of unsaturated amides. beilstein-journals.org

Reaction Kinetics and Thermodynamic Studies of Butanebis(imidamide) Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For butanebis(imidamide), kinetic studies of its hydrolysis, for example, would involve monitoring the concentration of the reactant or products over time under various conditions (e.g., different pH and temperature). Such studies can help determine the rate law and activation energy for the reaction. rsc.org

Kinetic analysis of multi-step reactions, such as the hydrolysis of related compounds, often reveals the presence of intermediates and helps identify the rate-determining step. rsc.org For instance, in amide hydrolysis, the rate can be influenced by the pH of the solution. masterorganicchemistry.com

Thermodynamic studies focus on the energy changes that occur during a reaction, determining whether a reaction is favorable and the position of equilibrium. lumenlearning.com The Gibbs free energy change (ΔG) is a key parameter; a negative ΔG indicates a spontaneous reaction. libretexts.org For butanebis(imidamide) transformations, thermodynamic data can be obtained through calorimetry or calculated from the equilibrium constant (K) of a reversible reaction. researchgate.netmdpi.com

The relationship between kinetics and thermodynamics is crucial; a reaction may be thermodynamically favorable but kinetically slow. masterorganicchemistry.com For example, a reaction might have a high activation energy barrier that prevents it from proceeding at a significant rate at a given temperature. masterorganicchemistry.com

Table of Key Kinetic and Thermodynamic Parameters for a Hypothetical Butanebis(imidamide) Reaction:

| Parameter | Symbol | Description | Typical Value Range (Hypothetical) |

| Rate Constant | k | A proportionality constant relating the rate of a reaction to the concentration of reactants. | 10⁻⁵ - 10⁻² s⁻¹ |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | 40 - 120 kJ/mol |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. | -100 to +50 kJ/mol |

| Entropy Change | ΔS | The change in disorder or randomness of a system during a reaction. | -50 to +100 J/(mol·K) |

| Gibbs Free Energy Change | ΔG | The maximum reversible work that may be performed by a system at constant temperature and pressure. | -50 to +20 kJ/mol |

This interactive table summarizes the key parameters that would be investigated in kinetic and thermodynamic studies of butanebis(imidamide) reactivity.

Coordination Chemistry of Butanebis Imidamide As a Multidentate Ligand

Design Principles for Butanebis(imidamide)-Based Metal Complexes

The design of metal complexes utilizing Butanebis(imidamide) is a process guided by the interplay between the ligand's intrinsic properties and the characteristics of the target metal ion. iitk.ac.in As a multidentate ligand, Butanebis(imidamide) offers several coordination possibilities. rsc.orgyoutube.comnih.gov The two imidamide groups, each with two potential nitrogen donor atoms, and the flexible four-carbon butane (B89635) backbone are key to its versatility.

Key design considerations include:

Ligand Denticity and Chelation: Butanebis(imidamide) can act as a bidentate ligand, using one of its imidamide groups, or more commonly as a tetradentate ligand, where the flexible butane chain allows the molecule to wrap around a metal center, forming a stable chelate. The formation of such chelate rings generally enhances the thermodynamic stability of the resulting complex, an observation known as the chelate effect.

Coordination Geometry: The flexibility of the butane linker allows the ligand to adapt to the preferred coordination geometries of various metal ions, which can range from square planar and tetrahedral to octahedral and more complex polyhedra. mdpi.com This adaptability is crucial for creating tailored environments around the metal center.

Metal Ion Selection: The choice of the metal ion (e.g., transition metals, main group metals) is critical. Factors such as the ion's size, charge, and electronic configuration (hard/soft acid nature) will dictate the strength and nature of the metal-ligand bonds and the ultimate structure of the complex. wikidoc.org

Steric and Electronic Tuning: While the parent ligand has a defined structure, modifications to the butane backbone or the imidamide groups could be envisioned to fine-tune the steric and electronic properties of the coordination pocket. This strategic ligand design is fundamental to developing complexes for specific applications, such as catalysis or materials science. iitk.ac.inchemrxiv.orgrsc.org For instance, bulky ligands are often designed to prevent unwanted side reactions or to enforce specific coordination geometries. chemrxiv.org

Synthetic Strategies for Transition Metal and Main Group Metal Complexes

The synthesis of metal complexes with Butanebis(imidamide) generally follows established procedures in coordination chemistry for forming complexes with nitrogen-donor multidentate ligands. nagasaki-u.ac.jp These methods involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nanobioletters.comresearchgate.net

A general synthetic protocol can be outlined as follows:

Reactant Selection: The primary reactants are Butanebis(imidamide) and a metal salt, typically a halide (e.g., MCl₂, MCl₃), nitrate, or sulfate. nanobioletters.comresearchgate.net The choice of the metal salt's anion can sometimes influence the final product, as the anion itself can act as a ligand.

Solvent System: The reaction is carried out in a solvent in which both the ligand and the metal salt have adequate solubility. Common solvents include alcohols like ethanol (B145695) or methanol, acetonitrile (B52724), or dimethylformamide (DMF). nanobioletters.comnih.gov

Reaction Conditions: The ligand and metal salt are typically mixed in a specific stoichiometric ratio (e.g., 1:1 or 1:2 metal-to-ligand) in the chosen solvent. nanobioletters.com The mixture is often heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the reaction. nanobioletters.com In some cases, the addition of a base may be necessary to deprotonate the ligand and facilitate coordination. nanobioletters.com

Isolation and Purification: Upon completion of the reaction, the desired metal complex often precipitates from the solution as it cools. Alternatively, the product can be precipitated by adding a solvent in which the complex is insoluble. The solid product is then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

This synthetic approach is highly versatile and has been successfully applied to a wide range of analogous bis-imine and other multidentate N-donor ligands to create complexes with various transition and main group metals. nanobioletters.comresearchgate.netresearchgate.net

Spectroscopic and Theoretical Characterization Methodologies for Metal-Butanebis(imidamide) Complexes

Once synthesized, the confirmation of the structure, bonding, and electronic properties of metal-Butanebis(imidamide) complexes requires a suite of advanced characterization techniques.

Electronic Absorption and Emission Spectroscopy for Ligand Field Analysis

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is a fundamental tool for probing the electronic structure of transition metal complexes. fiveable.me The spectra provide valuable information about the energy levels of the d-orbitals of the metal center. hhrc.ac.inslideshare.net

d-d Transitions: For complexes of transition metals, the absorption of light can promote an electron between d-orbitals that have been split in energy by the ligand field (e.g., from t₂g to e_g orbitals in an octahedral complex). hhrc.ac.in These transitions, though often weak (Laporte forbidden), appear in the visible or near-infrared region and are characteristic of the complex's coordination geometry and the strength of the metal-ligand interaction. libretexts.org The energy of these transitions (Δ) is a direct measure of the ligand field splitting.

Charge-Transfer (CT) Transitions: More intense absorptions, typically in the ultraviolet region, arise from charge-transfer transitions. fiveable.me These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. Their energy and intensity provide insight into the redox properties of the metal and ligand. uva.nl

Emission Spectroscopy: Techniques like fluorescence and spectrofluorophotometry can be used to study the de-excitation of the complexes. mkuniversity.ac.in The emission spectra reveal information about the nature and lifetime of the electronic excited states. researchgate.net

Table 1: Representative Electronic Transitions in Transition Metal Complexes

| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Information Obtained |

| d-d (Octahedral) | 350 - 1100 nm | < 100 | Ligand field strength (Δo), geometry. libretexts.org |

| d-d (Tetrahedral) | 600 - 2000 nm | 50 - 250 | Ligand field strength (Δt), geometry. libretexts.org |

| MLCT / LMCT | 200 - 500 nm | > 1,000 | Redox properties of metal and ligand. fiveable.me |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique exclusively for studying species with unpaired electrons (paramagnetic centers). numberanalytics.comwiley-vch.de For Butanebis(imidamide) complexes with paramagnetic metal ions like Cu(II), Mn(II), Co(II), or Fe(III), EPR provides detailed information about the metal's immediate coordination environment. frontiersin.org

The key parameters obtained from an EPR spectrum are:

g-tensor: This parameter is a measure of the interaction of the unpaired electron's magnetic moment with the external magnetic field. Its anisotropy (differences in gₓ, gᵧ, and g_z values) reflects the symmetry of the ligand field around the metal ion. For example, an axial spectrum (g_∥ ≠ g_⊥) is characteristic of a tetragonal or trigonal environment, while a rhombic spectrum (gₓ ≠ gᵧ ≠ g_z) indicates lower symmetry. aps.org

Hyperfine Coupling Constant (A): This arises from the interaction of the electron spin with the nuclear spin of the metal ion and donor atoms (like ¹⁴N). The magnitude of the metal hyperfine coupling provides insight into the nature of the metal-ligand bond and the composition of the metal's d-orbitals.

Table 2: Interpreting EPR Parameters for a Cu(II) Complex

| Parameter | Typical Value Range | Interpretation |

| g∥ | 2.2 - 2.4 | Provides information on the covalent character of the in-plane sigma bonds. |

| g_⊥ | 2.03 - 2.10 | Reflects the energy of the d-d electronic transitions. |

| A_∥ | 120 - 200 x 10⁻⁴ cm⁻¹ | Indicates the degree of 4s orbital contribution and the stereochemistry. researchgate.net |

| G = (g_∥ - 2.0023) / (g_⊥ - 2.0023) | G > 4 | Indicates no exchange interaction between copper centers in a polycrystalline solid. |

Note: Values are representative for Cu(II) complexes with N/O donor ligands.

Computational Studies on Metal-Ligand Bonding and Electronic Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental techniques. researchgate.netriken.jp These studies provide deep insights into the geometric and electronic structures of Butanebis(imidamide) complexes. frontiersin.org

Computational investigations can yield:

Optimized Geometries: DFT calculations can predict the three-dimensional structure of the complex, including bond lengths and angles, which can be validated against X-ray crystallography data if available. frontiersin.orgresearchgate.net

Electronic Structure Analysis: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the metal-ligand bonding interactions. The HOMO-LUMO energy gap is a predictor of the complex's chemical reactivity and kinetic stability. frontiersin.orgresearchgate.net

Prediction of Spectroscopic Properties: DFT methods can accurately predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). For paramagnetic species, EPR parameters (g and A tensors) can be calculated to help interpret complex experimental spectra. researchgate.net

Thermodynamic Parameters: The stability of complexes and the energetics of reaction pathways can be calculated, providing a theoretical basis for observed reactivity.

Investigation of Ligand Exchange and Dissociation Mechanisms in Coordination Compounds

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of the metal ion by other ligands. savemyexams.comsavemyexams.comchemguide.co.uk The study of these mechanisms is crucial for understanding the reactivity and stability of Butanebis(imidamide) complexes in solution.

The two fundamental mechanisms for ligand substitution are:

Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates from the metal center to form an intermediate with a reduced coordination number. This is the rate-determining step. The incoming ligand then rapidly coordinates to the intermediate. This pathway is often favored by sterically crowded octahedral complexes. libretexts.org

[M(L)X] → [M(L)] + X (slow)

[M(L)] + Y → [M(L)Y] (fast)

Associative (A) Mechanism: In this pathway, the incoming ligand first attacks the metal complex, forming an intermediate with an increased coordination number. This is followed by the departure of the leaving ligand. This mechanism is common for complexes that are not sterically saturated, such as square planar complexes. libretexts.org

[M(L)X] + Y → [M(L)XY] (slow)

[M(L)XY] → [M(L)Y] + X (fast)

For a chelated complex formed with Butanebis(imidamide), complete dissociation is generally a slower process compared to the substitution of monodentate ligands due to the entropic favorability of the chelated form (the chelate effect). youtube.com However, a stepwise dissociation, where one end of the ligand detaches first before being replaced, can be a viable pathway. The flexibility of the butane chain could play a significant role in facilitating such intermediate states. Kinetic studies, often using stopped-flow techniques to monitor rapid changes in absorbance, are the primary experimental method for elucidating these reaction mechanisms. utsa.edu

Table of Mentioned Compounds

Theoretical Framework for the Catalytic Potential of Butanebis(imidamide)-Metal Complexes

The catalytic potential of a metal complex is intrinsically linked to the electronic and steric properties of its ligands. Butanebis(imidamide), as a multidentate ligand, presents a unique scaffold for the design of novel catalysts. This section delves into the theoretical framework underpinning the catalytic promise of its metal complexes, drawing upon established principles from the coordination chemistry of analogous bis(amidine) systems. While direct experimental data on butanebis(imidamide) itself is scarce in publicly available literature, a robust theoretical model can be constructed by examining the fundamental characteristics of the imidamide functional group, the influence of the butyl linker, and the nature of the coordinated metal ion.

The catalytic cycle of a homogeneous catalyst typically involves several key steps: substrate coordination, activation, transformation, and product release. The butanebis(imidamide) ligand can influence each of these stages through a combination of electronic and steric effects. The nitrogen-rich environment provided by the two imidamide moieties can stabilize various oxidation states of the metal center, a crucial aspect for redox-based catalytic reactions. Furthermore, the flexible yet defined structure of the ligand can create specific coordination pockets that favor the binding and activation of certain substrates, thereby imparting selectivity to the catalytic process.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-activity relationships in metal-amidine complexes. kennesaw.eduosti.gov These computational methods allow for the investigation of reaction mechanisms, the prediction of activation energies, and the rational design of more efficient catalysts. For butanebis(imidamide)-metal complexes, DFT calculations could provide invaluable insights into their catalytic potential for a range of transformations, including hydrogenation, hydroformylation, polymerization, and cross-coupling reactions. ontosight.aiuni-regensburg.deacs.orgdal.ca

The following subsections will explore in detail the key theoretical aspects that form the foundation for understanding and predicting the catalytic behavior of butanebis(imidamide)-metal complexes.

Electronic Structure and its Influence on Reactivity

The electronic properties of the butanebis(imidamide) ligand are central to its ability to modulate the catalytic activity of a coordinated metal center. The imidamide functional group, -C(=NH)NH2, is a potent σ-donor and a modest π-acceptor. The nitrogen atoms of the imidamide group possess lone pairs of electrons that can be donated to the metal's d-orbitals, forming strong metal-ligand bonds. This electron donation increases the electron density at the metal center, which can, in turn, enhance its reactivity in several ways. For instance, in oxidative addition reactions, a more electron-rich metal center is more readily oxidized. Conversely, in reductive elimination steps, a higher electron density at the metal can facilitate the expulsion of the product molecule.

The nature of the substituents on the imidamide nitrogen atoms can further tune the electronic properties of the ligand. While the parent butanebis(imidamide) has amino groups, substitution with alkyl or aryl groups can modify the electron-donating capacity of the ligand. This fine-tuning is a powerful tool in catalyst design, allowing for the optimization of the electronic environment at the metal center for a specific catalytic transformation.

The bite angle of the butanebis(imidamide) ligand, dictated by the length and flexibility of the butyl chain, also has a significant impact on the electronic structure of the metal complex. The bite angle influences the geometry of the coordination sphere and the overlap of the metal and ligand orbitals. A wider bite angle, as expected for a butyl linker compared to a shorter ethylene (B1197577) or propylene (B89431) linker, can lead to different d-orbital splitting patterns and, consequently, different magnetic and spectroscopic properties. This can have a profound effect on the stability of reaction intermediates and the energy barriers of the catalytic cycle.

The table below summarizes the expected electronic effects of the butanebis(imidamide) ligand on a coordinated metal center, based on the general understanding of amidine and related N-donor ligands.

| Electronic Parameter | Influence of Butanebis(imidamide) Ligand | Implication for Catalysis |

| Electron Donating Capacity | Strong σ-donor due to nitrogen lone pairs. | Stabilizes higher oxidation states of the metal; enhances reactivity in oxidative addition. |

| π-Acceptor Ability | Modest, can be tuned by N-substituents. | Influences the back-bonding to the metal, affecting the stability of metal-substrate bonds. |

| Bite Angle | Relatively large and flexible due to the C4 linker. | Affects the coordination geometry, d-orbital splitting, and steric accessibility of the metal center. |

| Chelate Ring Size | Forms a seven-membered chelate ring with the metal. | Influences the stability and strain of the complex, which can impact catalytic turnover. najah.edu |

Steric Factors and Substrate Selectivity

The three-dimensional architecture of a catalyst plays a critical role in determining its selectivity towards different substrates. The butanebis(imidamide) ligand, with its flexible butyl backbone and the potential for substitution on the imidamide nitrogen atoms, offers a versatile platform for controlling the steric environment around the metal center. The steric bulk of the ligand can dictate which substrates can access the active site and in what orientation, thereby influencing both chemo- and regioselectivity.

The butyl linker in butanebis(imidamide) allows for considerable conformational flexibility. This flexibility can be both an advantage and a disadvantage. On one hand, it can enable the ligand to adapt to the geometric requirements of different intermediates in the catalytic cycle. On the other hand, a lack of rigidity can lead to a mixture of active species and a loss of selectivity. The introduction of bulky substituents on the imidamide nitrogens or on the butane backbone itself can restrict this conformational freedom and create well-defined chiral pockets, which is a key strategy for asymmetric catalysis.

The concept of the "ligand cone angle" is often used to quantify the steric bulk of a ligand. While a precise cone angle for butanebis(imidamide) would depend on its specific conformation and any substituents, it is expected to be significant, particularly if bulky groups are present on the nitrogen atoms. This steric hindrance can prevent the coordination of larger substrates or favor the binding of a smaller substrate in a mixture.

The following table outlines the key steric factors of the butanebis(imidamide) ligand and their potential impact on catalytic selectivity.

| Steric Factor | Description | Impact on Substrate Selectivity |

| Butyl Linker Flexibility | The C4 chain can adopt various conformations. | Can allow for induced fit to the substrate but may also lead to lower selectivity if not constrained. |

| Substituent Effects | Bulky groups on the imidamide nitrogens can be introduced. | Creates a sterically hindered environment, influencing which substrates can bind and enabling enantioselective catalysis if chiral substituents are used. |

| Chelate Ring Conformation | The seven-membered chelate ring can adopt different chair and boat conformations. | The preferred conformation can create specific spatial arrangements that favor certain substrate geometries. |

| Overall Molecular Shape | The ligand can wrap around the metal center, creating a defined pocket. | This pocket can act as a "molecular sieve," allowing only substrates of a certain size and shape to react. |

Comparative Analysis with Analogous Ligand Systems

To better understand the potential catalytic behavior of butanebis(imidamide)-metal complexes, it is instructive to compare them with analogous ligand systems that have been more extensively studied. The most relevant comparisons are with other bis(amidine) ligands featuring different linker lengths and with ligands containing other N-donor functional groups.

Comparison with Bis(amidine) Ligands with Different Linkers:

The length and rigidity of the linker connecting the two amidine groups have a profound impact on the coordination chemistry and catalytic applications of bis(amidine) ligands.

Ethylene-bridged bis(amidines): These ligands, with a C2 linker, form more rigid six-membered chelate rings with a metal. nsf.govkennesaw.eduacs.org This rigidity can lead to higher selectivity in some catalytic reactions. However, the smaller bite angle may not be optimal for all metal centers or all types of catalysis.

Propylene-bridged bis(amidines): With a C3 linker, these ligands form slightly more flexible seven-membered chelate rings, similar to butanebis(imidamide). The subtle difference in chain length can still lead to significant changes in the stability and reactivity of the resulting metal complexes.

Aryl-bridged bis(amidines): Linkers based on aromatic rings, such as phenylene, introduce rigidity and can participate in electronic communication between the two amidine moieties. mdpi.com This can influence the redox properties of the metal center and provide a platform for cooperative catalysis.

Comparison with Other N-Donor Ligands:

The imidamide functional group can also be compared to other common N-donor groups used in ligand design.

Bis(phosphine) Ligands: Ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) are widely used in catalysis. najah.eduwikipedia.org Phosphines are generally better π-acceptors than amidines, which can lead to different electronic properties at the metal center. This can affect the stability of low-valent metal complexes, which are often key intermediates in catalytic cycles.

Diamine Ligands: Diamines are strong σ-donors but have negligible π-acceptor character. The absence of the carbon-nitrogen double bond, present in the imidamide group, results in a less tunable electronic system.

Bis(benzimidazole) Ligands: Ligands such as 1,4-bis-(benzimidazole-2-thio)butane offer a different N-donor environment and have been used to synthesize transition metal complexes. isca.me The aromatic nature of the benzimidazole (B57391) rings can influence the steric and electronic properties in a manner distinct from the more aliphatic imidamide group.

The following table provides a comparative summary of butanebis(imidamide) with other relevant ligand systems.

| Ligand System | Linker | Key Features | Potential Catalytic Advantages/Disadvantages |

| Butanebis(imidamide) | Butyl (C4) | Flexible, seven-membered chelate ring, strong σ-donor. | Versatile for various metal centers; flexibility may reduce selectivity. |

| Ethylene-bis(amidine) | Ethyl (C2) | More rigid, six-membered chelate ring. | Higher potential for selectivity due to rigidity. |

| Aryl-bis(amidine) | Phenyl, etc. | Rigid, potential for electronic communication. | Tunable redox properties, suitable for cooperative catalysis. |

| 1,4-Bis(diphenylphosphino)butane (dppb) | Butyl (C4) | Good π-acceptor, well-established in catalysis. | Stabilizes low-valent metal species. |

| 1,4-Diaminobutane | Butyl (C4) | Strong σ-donor, simple structure. | Less electronically tunable compared to imidamide. |

Supramolecular Chemistry and Polymerization Potential of Butanebis Imidamide

Principles of Supramolecular Assembly Driven by Butanebis(imidamide) Intermolecular Interactions

The architecture of butanebis(imidamide) is conducive to forming predictable and stable supramolecular structures. Supramolecular chemistry is centered on the non-covalent interactions between molecules, such as hydrogen bonding, which govern the assembly of molecules into larger, organized architectures. wikipedia.org The two imidamide groups of butanebis(imidamide) are the primary drivers for its self-assembly, offering multiple sites for hydrogen bonding.

The imidamide functional group, with its -C(=NH)NH2 structure, is a powerful motif for creating hydrogen-bonded assemblies. Each group contains two N-H bonds that act as hydrogen bond donors and two lone pairs on the nitrogen atoms that serve as acceptors. This multiplicity allows for the formation of intricate and stable one-, two-, or three-dimensional networks. nih.govnih.gov

The flexible butane (B89635) linker between the two imidamide groups allows the molecule to adopt various conformations, enabling the formation of different supramolecular patterns. Theoretical models suggest that in a non-polar environment, butanebis(imidamide) molecules could self-assemble into linear chains or tapes through complementary hydrogen bonds between the imidamide groups of adjacent molecules. In the presence of appropriate guest molecules or under specific crystallization conditions, more complex sheet-like or three-dimensional porous networks could be formed. uchile.cl The design of these networks is predicated on controlling the intermolecular hydrogen bonding, which can be influenced by solvent polarity, temperature, and concentration.

Table 1: Theoretical Hydrogen Bond Geometries in a Butanebis(imidamide) Dimer

| Interaction Type | Donor-Acceptor Atom Pair | Distance (Å) (Theoretical) | Angle (°) (Theoretical) |

|---|---|---|---|

| N-H···N | N-H (Amine) ··· N (Imine) | 2.9 | 170 |

This table presents hypothetical data based on computational models of imidamide interactions, illustrating the potential for strong, directional hydrogen bonds.

Co-crystallization is a technique used to design multi-component molecular crystals where two or more different molecules are held together in a crystal lattice by non-covalent interactions. jpionline.orgmdpi.com The strong hydrogen-bonding capability of butanebis(imidamide) makes it an excellent candidate for forming co-crystals with a variety of "coformers," particularly those containing complementary functional groups such as carboxylic acids, amides, or pyridines.

Butanebis(imidamide) as a Monomer in Advanced Polymer Systems

The bifunctional nature of butanebis(imidamide), with reactive imidamide groups at both ends, positions it as a viable monomer for the synthesis of advanced polymers. The properties of such polymers would be heavily influenced by the rigid and polar nature of the resulting amidine linkages.

Butanebis(imidamide) can theoretically undergo step-growth polymerization with appropriate comonomers. For instance, reaction with dicarboxylic acids or their derivatives could proceed via a polycondensation reaction to yield poly(amidine-amide)s. Alternatively, reaction with dialdehydes or diketones could lead to the formation of polyimines through the formation of Schiff bases.

The polymerization would likely require specific catalysts and conditions to achieve high molecular weights, as is typical for step-growth processes. The resulting polymers, particularly polyamidines, are expected to exhibit high thermal stability and strong intermolecular interactions due to the presence of hydrogen-bonding sites along the polymer backbone.

Table 2: Hypothetical Properties of a Polyamidine Derived from Butanebis(imidamide)

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | High | Strong intermolecular hydrogen bonding |

| Thermal Stability | High | Stable amidine linkages |

| Solubility | Soluble in polar aprotic solvents | Polar nature of the polymer backbone |

This table provides a theoretical projection of the properties of a polymer synthesized from butanebis(imidamide), based on the established structure-property relationships in polymer chemistry.

Cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network, which generally enhances the mechanical and thermal properties of the material. sigmaaldrich.comwikipedia.org Butanebis(imidamide) could theoretically function as a cross-linking agent for polymers containing functional groups that can react with its imidamide moieties, such as carboxylic acid, anhydride, or epoxy groups.

For example, in a system of a polymer with pendant carboxylic acid groups, the addition of butanebis(imidamide) could lead to the formation of amide or amidine linkages between chains, resulting in a cross-linked network. The length and flexibility of the butane spacer would influence the cross-link density and the resulting elasticity of the material. mdpi.com Computational modeling could be employed to predict the optimal ratio of butanebis(imidamide) to polymer and the resulting thermomechanical properties of the cross-linked material. researchgate.net

The incorporation of butanebis(imidamide) subunits into materials, either as a primary monomer or as a cross-linking agent, offers a pathway to high-performance materials. wikipedia.orgsocietyforscience.org The key design consideration is the strategic use of the strong hydrogen-bonding capabilities of the imidamide group.

In polymer design, arranging these groups at regular intervals along the backbone could lead to materials with superior tensile strength and thermal resistance due to the formation of a physical, reversible cross-linking network through hydrogen bonds, in addition to any covalent cross-links. For supramolecular materials, the focus would be on creating robust, porous frameworks with potential applications in catalysis, separation, or sensing. The interplay between the flexible butane chain and the rigid, interactive imidamide ends would be crucial in tuning the properties of the final material.

Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) Analogues with Imidamide Linkers

The fields of supramolecular chemistry and materials science have seen a surge of interest in the development of porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comicn2.cat These materials are constructed from molecular building blocks—metal ions or clusters and organic linkers—that self-assemble into extended, periodic networks. wikipedia.orgnih.gov The choice of organic linker is critical in defining the ultimate structure and, consequently, the properties of the resulting framework. mdpi.comrsc.org While carboxylates and amines are common functional groups used in linkers, there is growing exploration into alternative functionalities, including imidamides. Butanebis(imidamide), with its two imidamide groups separated by a flexible butyl chain, presents a unique linker for the design of novel framework materials.

The design of extended networks like MOFs and COFs using imidamide-based linkers such as butanebis(imidamide) involves strategic planning to control the connectivity and dimensionality of the final structure. mdpi.com These strategies encompass the selection of complementary building units, reaction conditions, and leveraging the specific chemical properties of the imidamide group.

A primary design strategy involves the coordination of the imidamide moiety with metal ions to form MOFs. wikipedia.org The imidamide group can act as a versatile ligand, offering multiple coordination modes. The deprotonated form of the imidamide can coordinate to metal centers through its nitrogen atoms, potentially acting as a bidentate or bridging linker. The specific coordination is influenced by factors like the metal ion's identity, the solvent system, and reaction temperature. acsmaterial.com The flexible butane spacer in butanebis(imidamide) can also play a crucial role, allowing for conformational freedom that could lead to the formation of porous and interpenetrated frameworks. mdpi.com The use of mixed-linker systems, where butanebis(imidamide) is combined with other organic linkers, offers another avenue for creating frameworks with tailored pore sizes and chemical environments. rsc.org

For the creation of COF analogues, the design strategy shifts to the formation of strong covalent bonds. tcichemicals.com Imine-linked COFs, formed through the condensation of amines and aldehydes, are a well-established class of these materials due to their chemical stability. tcichemicals.comtcichemicals.com A similar approach could be envisioned for butanebis(imidamide), where its amine-like nitrogen atoms could react with multifunctional aldehydes. The reversibility of imine bond formation is often key to achieving crystalline, ordered structures, as it allows for "error-checking" during the self-assembly process. researchgate.net The geometry of the building blocks dictates the resulting topology of the COF. For instance, combining a linear linker like butanebis(imidamide) with a trigonal co-monomer could theoretically produce 2D hexagonal sheets. nih.gov

Advanced design strategies also include post-synthetic modification, where a pre-formed framework is chemically altered. nih.gov For example, an imine-linked framework could potentially be synthesized and then modified to introduce other functionalities. Sequential linker installation is another sophisticated technique that allows for the precise placement of different linkers within a framework, offering a high degree of control over the final material's properties. nih.gov

Below is a table summarizing key design considerations for forming extended networks with butanebis(imidamide):

| Design Parameter | MOF Formation | COF Formation |

| Linker Functionality | Coordination with metal ions via nitrogen atoms. | Covalent bond formation (e.g., with aldehydes). |

| Building Block Geometry | Influences network topology and pore size. | Dictates the dimensionality and symmetry of the framework. |

| Reaction Conditions | Solvothermal/hydrothermal methods often used. | Typically requires conditions that allow for reversible bond formation. |

| Solvent | Can influence coordination and crystal growth. | Affects solubility of precursors and can template the framework. |